molecular formula C11H23Cl2N3O2 B2529404 tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride CAS No. 2138348-83-9

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride

Cat. No.: B2529404
CAS No.: 2138348-83-9
M. Wt: 300.22
InChI Key: NINGUBUKKYTODS-UHFFFAOYSA-N
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Description

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is a chemical building block of high interest in pharmaceutical research and organic synthesis. The molecule features a piperidine ring that is functionalized with both a carbamimidoyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate. The Boc group is a cornerstone in synthetic chemistry, allowing for the protection of the secondary amine during multi-step synthesis and can be readily removed under mild acidic conditions. The carbamimidoyl group, which is an amidine functionality, is a key structural motif found in many biologically active molecules and can serve as a precursor for synthesizing various nitrogen-containing heterocycles. This combination of features makes this dihydrochloride salt a valuable reagent for researchers developing novel compounds, particularly in the areas of medicinal chemistry and drug discovery. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINGUBUKKYTODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with 4-cyanopiperidine-1-carboxylic acid tert-butyl ester, which undergoes amidoxime formation through reaction with hydroxylamine hydrochloride in ethanol at 60–80°C for 6–12 hours. This step achieves partial conversion, necessitating purification via recrystallization from isopropanol to isolate the amidoxime intermediate.

Amidine Synthesis

The amidoxime intermediate is reduced to the carbamimidoyl group using hydrogen gas (3–5 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst. Reaction conditions typically involve tetrahydrofuran (THF) as the solvent at 25–40°C for 8–16 hours, yielding tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. Gas chromatography (GC) monitoring confirms >95% conversion, with residual solvents removed via rotary evaporation.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2.2 equivalents) in ethyl acetate, precipitating the dihydrochloride salt. Filtration and washing with cold diethyl ether yield a white crystalline solid (melting point: 210–215°C). Proton NMR (H NMR) in deuterated chloroform (CDCl₃) confirms the structure: δ 1.45 (s, 9H, Boc), 3.40–3.60 (m, 4H, piperidine), and 4.10–4.30 (m, 1H, carbamimidoyl).

Alternative Pathway via Lactone Intermediate Sulfonation

Patent WO2014200786A1 discloses a lactone-based approach, leveraging sulfonate intermediates for regioselective functionalization.

Lactone Activation

A piperidinone lactone (e.g., tert-butyl 6-oxo-1,6-diazabicyclo[3.2.1]octane-1-carboxylate) is reacted with 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane (DCM) at −5 to 5°C. Pyridine (2.5 equivalents) acts as a base, facilitating sulfonate ester formation. The intermediate is isolated via aqueous workup, yielding a sulfonated lactone (85–90% purity by HPLC).

Thiol-Mediated Ring Opening

The sulfonated lactone undergoes nucleophilic attack by 2-mercaptoacetic acid (3–6 equivalents) in acetone at 45–70°C for 18–30 hours. This step cleaves the lactone ring, introducing a thioether-linked carbamimidoyl precursor. Post-reaction, the mixture is concentrated, and the product is extracted into toluene, washed with sodium bicarbonate, and crystallized from heptanes.

Boc Protection and Salt Formation

The thioether intermediate is hydrogenated (H₂, Pd/C) in THF to remove the sulfonyl group, followed by Boc reprotection using di-tert-butyl dicarbonate (Boc₂O). Final treatment with HCl gas in ethyl acetate affords the dihydrochloride salt, characterized byC NMR: δ 166.9 (C=O), 154.6 (Boc), and 47.1 (piperidine N-CH₂).

Comparative Analysis of Synthetic Methods

Table 1: Reaction Parameters and Yields

Parameter Direct Amidine Route Lactone Sulfonation Route
Starting Material 4-Cyanopiperidine Piperidinone lactone
Key Reagent Hydroxylamine hydrochloride 4-Nitrobenzenesulfonyl chloride
Solvent THF/Ethanol Acetone/DCM
Temperature Range 25–80°C −5–70°C
Reaction Time 6–16 hours 18–30 hours
Overall Yield 78–82% 65–70%
Purity (HPLC) ≥98% 90–95%

The direct amidine route offers higher yields and purity, making it preferable for industrial-scale synthesis. However, the lactone pathway provides regioselectivity advantages for structurally complex analogs.

Optimization Strategies and Critical Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., THF, acetone) enhance amidine formation rates due to improved reagent solubility.
  • Chlorinated solvents (DCM, chloroform) are avoided in salt formation due to HCl-induced decomposition.

Catalytic Systems

  • Pd/C (5–10 wt%) achieves complete hydrogenation in amidine synthesis without over-reduction byproducts.
  • Acridine photocatalysts (e.g., in CN108558792B) are explored for light-mediated steps but remain experimental.

Temperature Control

Exothermic reactions (e.g., sulfonation) require strict temperature maintenance (−5 to 5°C) to prevent side reactions.

Analytical Characterization

Table 2: Spectroscopic Data

Technique Key Signals (H NMR, CDCl₃) Reference
H NMR δ 1.45 (s, 9H, Boc), 3.40–3.60 (m, 4H)
C NMR δ 166.9 (C=O), 154.6 (Boc)
IR (KBr) 3340 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Targeted Protein Degradation (PROTACs)
One of the primary applications of tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules facilitate the selective degradation of target proteins within cells, which is crucial for therapeutic interventions in diseases such as cancer. The compound acts as a semi-flexible linker, influencing the orientation and efficacy of PROTACs, thereby enhancing their ability to form ternary complexes with E3 ligases and target proteins .

1.2 Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity. In vitro studies have shown that derivatives with similar structural motifs can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, related piperidine derivatives demonstrated IC50 values in the nanomolar range against specific cancer types, indicating strong anti-proliferative effects .

Compound Cell Line IC50 (μM) Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Pharmacological Insights

2.1 Neuropharmacological Effects
The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors. Initial studies indicate that it may influence mood regulation and pain perception pathways, positioning it as a candidate for developing new antidepressants or anxiolytics .

Case Studies

3.1 Anticancer Activity Case Study
A notable study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results revealed a significant reduction in tumor size in mouse models treated with these compounds, highlighting their potential as effective agents against TNBC while maintaining a favorable safety profile against normal cells.

3.2 Neuropharmacological Effects Case Study
Another investigation focused on the neuropharmacological effects of piperidine derivatives, suggesting their role in modulating mood disorders. The findings indicated that these compounds could serve as lead candidates for developing novel therapeutic agents targeting depression and anxiety disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride with structurally related piperidine/piperazine derivatives, focusing on functional groups, applications, and physicochemical properties.

Compound Name Core Structure Key Substituents Salt Form Applications Key Properties
This compound Piperidine 4-carbamimidoyl, 1-Boc Dihydrochloride Enzyme inhibitors, synthetic intermediate High solubility in polar solvents; basic pH
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylate tert-butyl ester Piperazine 3-dimethylaminomethyl, 4-methanesulfonyl, 1-Boc Free base Intermediate in drug synthesis (e.g., kinase inhibitors) Lipophilic; requires HCl for salt formation
(1-Methanesulfonyl-piperazin-2-ylmethyl)-dimethyl-amine dihydrochloride Piperazine 1-methanesulfonyl, 2-dimethylaminomethyl Dihydrochloride Pharmacological screening (e.g., receptor modulators) Moderate solubility; stable crystalline form
tert-Butyl 4-guanidinopiperidine-1-carboxylate (free base) Piperidine 4-guanidinyl, 1-Boc Free base Preclinical research (e.g., protease inhibitors) Low aqueous solubility; requires acid salts

Key Structural and Functional Differences

Core Ring System :

  • The target compound and its piperidine-based analogs (e.g., free base guanidinyl derivative) have a six-membered ring with one nitrogen atom, offering conformational rigidity. In contrast, piperazine derivatives (e.g., methanesulfonyl-dimethylamine compound) contain a seven-membered ring with two nitrogen atoms, increasing polarity and hydrogen-bonding diversity .

Substituent Effects: The carbamimidoyl (guanidinyl) group in the target compound provides strong hydrogen-bond donor/acceptor capabilities, enhancing interactions with biological targets like serine proteases. Dimethylaminomethyl substituents (e.g., in piperazine derivatives) introduce tertiary amines, which can be protonated under physiological conditions, affecting bioavailability and membrane permeability .

Salt Forms and Solubility: Dihydrochloride salts (target compound and methanesulfonyl-piperazine derivative) exhibit superior aqueous solubility compared to free bases, critical for in vitro assays. The free base 4-guanidinopiperidine derivative requires acidic conditions for dissolution, limiting its utility in neutral-pH environments .

Synthetic Utility :

  • The Boc-protected derivatives (target compound and piperazine analogs) enable selective deprotection during multi-step syntheses. For example, the piperazine-based compound in undergoes reductive amination and HCl treatment to yield pharmaceutically active salts, a strategy applicable to the target compound’s guanidinyl analogs .

Biological Activity

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving a piperidine ring with a tert-butyl group and a carbamimidoyl moiety. Its molecular formula is C12H18Cl2N4O2C_{12}H_{18}Cl_2N_4O_2 with a molar mass of approximately 303.21 g/mol.

Research indicates that this compound acts primarily as an inhibitor of certain enzymatic pathways. Notably, it has been studied for its role in inhibiting creatine transport and/or creatine kinase activity, which is crucial in energy metabolism within cells .

Key Mechanisms:

  • Inhibition of Creatine Kinase : This inhibition may lead to altered energy metabolism, potentially impacting conditions such as muscular dystrophy and other metabolic disorders.
  • Impact on Cancer Metabolism : Preliminary studies suggest that the compound may influence cancer cell metabolism by modulating creatine levels, which are often elevated in tumor cells .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Studies have shown that compounds similar to tert-butyl 4-carbamimidoylpiperidine-1-carboxylate can exhibit anticancer properties by disrupting metabolic pathways in cancer cells. For instance, the inhibition of creatine transport may reduce the energy supply to rapidly proliferating tumors .

Neurological Implications

The compound's action on creatine metabolism also suggests potential applications in neurodegenerative diseases where energy metabolism is compromised. By modulating creatine levels, it may help restore normal cellular function in affected neurons .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Creatine Transport Inhibition : A study demonstrated that the administration of similar compounds led to significant reductions in tumor growth in animal models by inhibiting creatine uptake .
  • Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in protecting neuronal cells from energy depletion, suggesting a role in treating conditions like Alzheimer's disease .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC12H18Cl2N4O2C_{12}H_{18}Cl_2N_4O_2
Molar Mass303.21 g/mol
Mechanism of ActionInhibition of creatine transport and kinase activity
Potential ApplicationsAnticancer therapy, neuroprotection

Q & A

Q. What are the established synthetic routes for tert-butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves reacting tert-butyl carbamate derivatives with functionalized piperidine precursors under basic conditions. For analogous compounds, nucleophilic substitution reactions using triethylamine as a base are employed to facilitate carbamate formation . Critical parameters include:
  • Temperature : 0–25°C to prevent side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of amine to carbamate precursor.
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity .
    Key Table :
ParameterOptimal ConditionReference
Reaction SolventDichloromethane (DCM)
BaseTriethylamine
Purification MethodRecrystallization

Q. What are the key physical and chemical properties relevant to experimental handling?

  • Methodological Answer : While direct data for this compound is limited in the provided evidence, analogous tert-butyl piperidine derivatives exhibit:
  • Physical State : Light yellow solid (observed in structurally similar compounds) .
  • Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Storage at 2–8°C under nitrogen prevents carbamate hydrolysis .
    Key Table :
PropertyValue/CharacteristicReference
ColorLight yellow
Storage Temperature2–8°C
HygroscopicityHigh (requires desiccant)

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data during structural characterization?

  • Methodological Answer : Contradictions in splitting patterns or unexpected peaks may arise from dynamic effects (e.g., tert-butyl group rotation) or salt formation inconsistencies. Recommended approaches:
  • Variable-Temperature NMR (VT-NMR) : Conducted between -20°C to 60°C in DMSO-d₆ to stabilize rotamers .
  • 2D Techniques : HSQC and COSY confirm proton-carbon connectivity and rule out impurities.
  • X-ray Crystallography : SHELXL refinement provides definitive structural confirmation, especially for dihydrochloride salts .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess (ee) in related piperidine derivatives .
  • Asymmetric Catalysis : BINOL-derived phosphoric acids yield up to 92% ee during acylation .
  • Quality Control : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 80:20) monitors enantiopurity at each step .
    Key Table :
TechniqueApplicationOutcome
Chiral HPLCEnantiopurity verification>99% ee
VT-NMRDynamic effect analysisResolved rotamers

Q. How should researchers validate purity using orthogonal analytical methods?

  • Methodological Answer : Combine multiple techniques for robust validation:
  • HPLC-CAD : Charged aerosol detection quantifies non-UV active impurities (C18 column, 0.1% TFA gradient) .
  • LC-MS : Confirms molecular ion ([M+H]⁺) and detects byproducts.
  • Elemental Analysis : Matches theoretical C/H/N values within ±0.4% .
  • Karl Fischer Titration : Ensures residual water content <0.5% w/w .

Q. What in vitro models are suitable for studying enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinase Assays : Use purified enzymes (e.g., PKA) with fluorogenic substrates (e.g., FITC-labeled peptides) to measure IC₅₀ .
  • Mechanistic Studies : Pre-incubate compound with enzyme (10–30 min) and vary ATP concentrations (0.1–10 mM) to identify competitive inhibition .
  • Controls : Include staurosporine (kinase inhibitor) and vehicle-only replicates .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or salt form stability. Mitigation strategies:
  • Standardized Protocols : Use consistent ATP concentrations (1 mM) and pH (7.4) in enzyme assays .
  • Salt Form Verification : Confirm dihydrochloride integrity via chloride ion titration .
  • Replicate Experiments : Triplicate runs with independent compound batches reduce batch-specific artifacts .

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